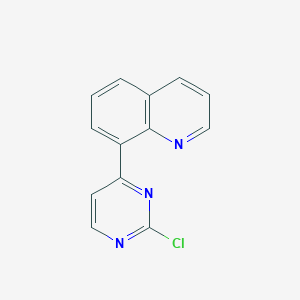
6-bromo-7-fluoro-2-pyridin-3-yl-3H-quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-bromo-7-fluoro-2-pyridin-3-yl-3H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-7-fluoro-2-pyridin-3-yl-3H-quinazolin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of Bromine and Fluorine: The bromine and fluorine atoms can be introduced through halogenation reactions using reagents such as N-bromosuccinimide (NBS) and Selectfluor, respectively.
Attachment of the Pyridinyl Group: The pyridinyl group can be attached via a Suzuki-Miyaura cross-coupling reaction using a pyridinyl boronic acid or ester and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
6-bromo-7-fluoro-2-pyridin-3-yl-3H-quinazolin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its oxidation state and functional groups.
Coupling Reactions: The pyridinyl group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and ligands are essential for coupling reactions like Suzuki-Miyaura.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds.
科学研究应用
6-bromo-7-fluoro-2-pyridin-3-yl-3H-quinazolin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 6-bromo-7-fluoro-2-pyridin-3-yl-3H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
相似化合物的比较
Similar Compounds
6-bromo-2-(pyridin-3-yl)-4-quinazolinone: Lacks the fluorine atom, which may affect its chemical properties and biological activity.
7-fluoro-2-(pyridin-3-yl)-4-quinazolinone:
6-bromo-7-fluoro-4-quinazolinone: Lacks the pyridinyl group, which may reduce its versatility in chemical synthesis and biological interactions.
Uniqueness
6-bromo-7-fluoro-2-pyridin-3-yl-3H-quinazolin-4-one is unique due to the combination of bromine, fluorine, and pyridinyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and as a candidate for drug development.
属性
分子式 |
C13H7BrFN3O |
|---|---|
分子量 |
320.12 g/mol |
IUPAC 名称 |
6-bromo-7-fluoro-2-pyridin-3-yl-3H-quinazolin-4-one |
InChI |
InChI=1S/C13H7BrFN3O/c14-9-4-8-11(5-10(9)15)17-12(18-13(8)19)7-2-1-3-16-6-7/h1-6H,(H,17,18,19) |
InChI 键 |
OSJCWBWHHBSSTG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C2=NC3=CC(=C(C=C3C(=O)N2)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[6-(Furan-2-yl)imidazo[1,2-a]pyridin-2-yl]-phenylmethanone](/img/structure/B13868124.png)

![Tert-butyl [3-bromo-1-(tetrahydro-2H-thiopyran-4-YL)propyl]carbamate](/img/structure/B13868127.png)
![(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)methanol](/img/structure/B13868132.png)
![Methyl 2-[(4-amino-3-methyl-5-nitrophenoxy)methyl]benzoate](/img/structure/B13868139.png)
![(2R,4S,5S)-2-(hydroxymethyl)-6-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-7-yl]oxane-3,4,5-triol](/img/structure/B13868150.png)






